Ethyl2-cyanocyclopent-1-enecarbimidate
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Overview
Description
Ethyl2-cyanocyclopent-1-enecarbimidate is a chemical compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.21 g/mol . It is known for its applications in various scientific research fields, including chemistry and biology. This compound is primarily used for laboratory research purposes .
Preparation Methods
The synthesis of Ethyl2-cyanocyclopent-1-enecarbimidate can be achieved through a tandem Giese/HWE reaction initiated by visible light . This method involves the use of a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere. The reaction conditions are mild, and the process results in the formation of new carbon-carbon bonds
Chemical Reactions Analysis
Ethyl2-cyanocyclopent-1-enecarbimidate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include photoredox catalysts and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the tandem Giese/HWE reaction results in the formation of new carbon-carbon bonds .
Scientific Research Applications
Ethyl2-cyanocyclopent-1-enecarbimidate has several scientific research applications. It is used in the field of proteomics research . Additionally, it is utilized in chromatography and mass spectrometry applications to enhance the efficiency and effectiveness of these techniques . The compound’s unique chemical properties make it valuable for various laboratory research purposes.
Mechanism of Action
The mechanism of action of Ethyl2-cyanocyclopent-1-enecarbimidate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known that similar compounds, such as ethyl cyanoacrylate nanoparticles, exert their effects by increasing levels of reactive oxygen species (ROS), leading to oxidative stress and cellular dysfunction . This mechanism may be applicable to this compound as well.
Comparison with Similar Compounds
Ethyl2-cyanocyclopent-1-enecarbimidate can be compared to similar compounds such as ethyl cyanoacrylate and ethyl N-(2-cyanocyclopenten-1-yl)methanimidate . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific use in proteomics research and its synthesis via the tandem Giese/HWE reaction .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
ethyl 2-cyanocyclopentene-1-carboximidate |
InChI |
InChI=1S/C9H12N2O/c1-2-12-9(11)8-5-3-4-7(8)6-10/h11H,2-5H2,1H3 |
InChI Key |
HKNSEONUVHGPQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=C(CCC1)C#N |
Origin of Product |
United States |
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